7-(2H-1,3-benzodioxol-5-yl)-1,4-thiazepane hydrochloride
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Overview
Description
7-(2H-1,3-benzodioxol-5-yl)-1,4-thiazepane hydrochloride: is a chemical compound that features a benzodioxole moiety and a thiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2H-1,3-benzodioxol-5-yl)-1,4-thiazepane hydrochloride typically involves the formation of the thiazepane ring followed by the introduction of the benzodioxole group. Common synthetic routes include:
Cyclization Reactions: Formation of the thiazepane ring through cyclization of appropriate precursors under specific conditions.
Substitution Reactions: Introduction of the benzodioxole group via substitution reactions using reagents like benzodioxole derivatives and appropriate catalysts.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Processing: Conducting the reactions in large reactors with controlled temperature and pressure.
Continuous Flow Processing: Utilizing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using halogenated derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine:
Anticancer Research: Investigated for its potential anticancer properties.
Antimicrobial Agents: Studied for its effectiveness against various microbial strains.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 7-(2H-1,3-benzodioxol-5-yl)-1,4-thiazepane hydrochloride exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Binding: Inhibition of enzyme activity by binding to the active site.
Receptor Modulation: Interaction with cellular receptors to modulate biological pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: A related compound with a benzodioxole moiety.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with similar structural motifs used in anticancer research.
Uniqueness: 7-(2H-1,3-benzodioxol-5-yl)-1,4-thiazepane hydrochloride is unique due to its combination of a benzodioxole group and a thiazepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-1,4-thiazepane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S.ClH/c1-2-10-11(15-8-14-10)7-9(1)12-3-4-13-5-6-16-12;/h1-2,7,12-13H,3-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFBTUSJRHYVOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCSC1C2=CC3=C(C=C2)OCO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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